![molecular formula C16H11F3OS B13102728 2-[3-(3,4,5-Trifluorophenyl)propanoyl]thiobenzaldehyde](/img/structure/B13102728.png)
2-[3-(3,4,5-Trifluorophenyl)propanoyl]thiobenzaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[3-(3,4,5-Trifluorophenyl)propanoyl]thiobenzaldehyde is an organic compound characterized by the presence of trifluorophenyl and thiobenzaldehyde groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(3,4,5-Trifluorophenyl)propanoyl]thiobenzaldehyde typically involves the reaction of 3,4,5-trifluorophenylpropanoyl chloride with thiobenzaldehyde under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques to ensure the high purity of the final product.
化学反应分析
Types of Reactions
2-[3-(3,4,5-Trifluorophenyl)propanoyl]thiobenzaldehyde undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The trifluorophenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated derivatives of the trifluorophenyl group.
科学研究应用
2-[3-(3,4,5-Trifluorophenyl)propanoyl]thiobenzaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials and chemical intermediates.
作用机制
The mechanism of action of 2-[3-(3,4,5-Trifluorophenyl)propanoyl]thiobenzaldehyde involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to a cascade of biochemical events. For example, it may inhibit the activity of matrix metalloproteinases, which are involved in cancer cell proliferation and migration .
相似化合物的比较
Similar Compounds
- 3,4,5-Trifluorobenzaldehyde
- 3,4,5-Trifluorophenylacetic acid
- 3,4,5-Trifluorobenzyl alcohol
Uniqueness
2-[3-(3,4,5-Trifluorophenyl)propanoyl]thiobenzaldehyde is unique due to the presence of both trifluorophenyl and thiobenzaldehyde groups, which confer distinct chemical properties and reactivity. This combination of functional groups makes it a valuable compound for various synthetic and research applications .
属性
分子式 |
C16H11F3OS |
|---|---|
分子量 |
308.3 g/mol |
IUPAC 名称 |
2-[3-(3,4,5-trifluorophenyl)propanoyl]thiobenzaldehyde |
InChI |
InChI=1S/C16H11F3OS/c17-13-7-10(8-14(18)16(13)19)5-6-15(20)12-4-2-1-3-11(12)9-21/h1-4,7-9H,5-6H2 |
InChI 键 |
IOZXLJJMCBFGBO-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C(=C1)C=S)C(=O)CCC2=CC(=C(C(=C2)F)F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



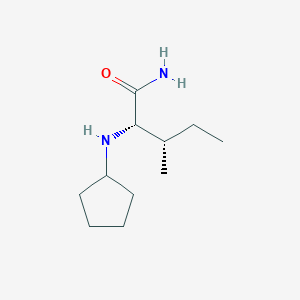
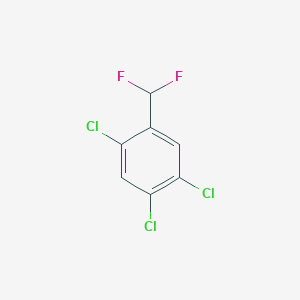
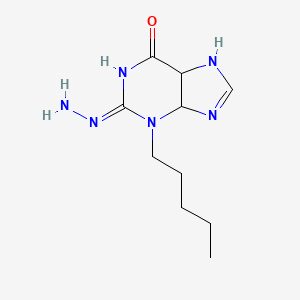
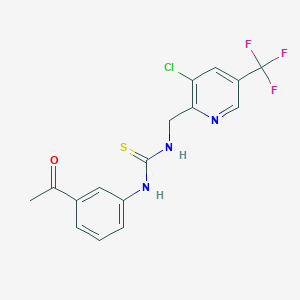
![Tert-butyl 7-chloro-4,5-dihydro-3H-spiro[benzo[B][1,4]oxazepine-2,4'-piperidine]-1'-carboxylate](/img/structure/B13102672.png)

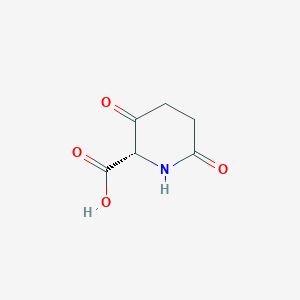
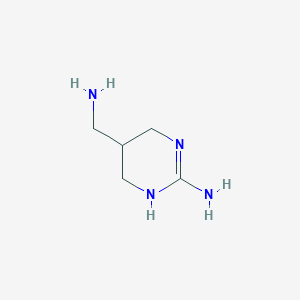

![(3aS,4S,6R,6aR)-6-(6-Chloro-9H-purin-9-yl)-N-ethyl-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxole-4-carboxamide](/img/structure/B13102725.png)
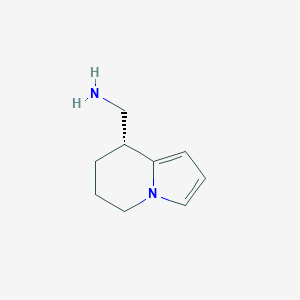

![9-Ethoxy-9H-pyrido[3,4-B]indole](/img/structure/B13102745.png)
